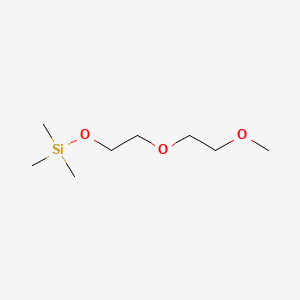

2-(2-Methoxyethoxy)ethoxy-trimethylsilane

Overview

Description

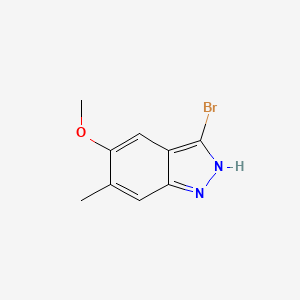

“2-(2-Methoxyethoxy)ethoxy-trimethylsilane” is an organic compound with the molecular formula C7H14O5 and a molecular weight of 178.18 . It is also known by other names such as “3,6,9-Trioxadecanoic acid (TODS)” and "(2- (2-Methoxyethoxy)ethoxy)essigsure" .

Molecular Structure Analysis

The molecule contains a total of 32 atoms; 20 Hydrogen atoms, 8 Carbon atoms, and 3 Oxygen atoms . It also contains 11 non-Hydrogen bonds, 7 rotatable bonds, and 2 aliphatic ethers .Physical And Chemical Properties Analysis

The compound has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index of 1.446 at 20 °C . It is soluble in chloroform and methanol to a small extent . The compound is a transparent liquid .Scientific Research Applications

1. Lithium-Ion Batteries

2-(2-Methoxyethoxy)ethoxy-trimethylsilane has been utilized as a non-aqueous electrolyte solvent in lithium-ion batteries. Its ability to dissolve various lithium salts, such as lithium bis(oxalato)borate (LiBOB), LiPF6, LiBF4, and lithium trifluoromethylsulfonimide, has been noted. The compound, particularly in combination with LiBOB, provides a good passivation film on graphite anodes, enhancing the stability and performance of lithium-ion batteries (Amine et al., 2006).

2. Ionic Conductivity Studies

Another study explored the ionic conductivity of LiBOB-doped electrolytes containing 2-(2-Methoxyethoxy)ethoxy-trimethylsilane. The research focused on the potential use of this compound in commercial lithium-ion cells, demonstrating its effectiveness in enhancing ionic conductivity at varying temperatures (Barth et al., 2014).

3. Polymer Electrolyte Research

In the field of polymer science, 2-(2-Methoxyethoxy)ethoxy-trimethylsilane has been used to create highly conductive solid-state polymer electrolytes. Its application in double-comb polysiloxane polymers has been studied, showing promising conductivity and thermal properties for potential use in various technological applications (Hooper et al., 1999).

4. Thermal and Electrochemical Stability in Batteries

The compound's role in enhancing the thermal and electrochemical stability of organosilicon electrolytes in lithium-ion batteries has also been a subject of study. Its low flammability and high stability characteristics make it a promising alternative to traditional carbonate-based electrolytes (Chen et al., 2013).

5. Surface Modification and Hydrophobicity Studies

Research has also been conducted on the modification of surfaces using methoxysilanes, including 2-(2-Methoxyethoxy)ethoxy-trimethylsilane. This study focused on creating tunable hydrophilic, hydrophobic, and super-hydrophobic surfaces, which can have various industrial and scientific applications (García et al., 2007).

6. Copolymerization Research

The compound has also been involved in the study of copolymerization processes. Its interaction with acrylonitrile has been analyzed to determine the influence on the properties of the resulting copolymers, which can be applied in material science and engineering (Bajaj & Gupta, 1983).

Safety And Hazards

properties

IUPAC Name |

2-(2-methoxyethoxy)ethoxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O3Si/c1-9-5-6-10-7-8-11-12(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXXIHGXOYCSRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338254 | |

| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)ethoxy-trimethylsilane | |

CAS RN |

62199-57-9 | |

| Record name | 2-(2-methoxyethoxy)ethoxy-trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1614183.png)

![Ethyl 3-[2-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1614186.png)

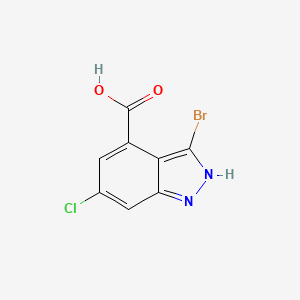

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1614198.png)